[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine
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Overview
Description
[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine: is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a phenylethyl backbone, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-2-phenylethyl]hydrazine typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Chlorophenyl)-2-phenylethyl]hydrazine can undergo oxidation reactions to form corresponding azo compounds or nitroso derivatives.
Reduction: The compound can be reduced further to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Azo compounds, nitroso derivatives.
Reduction: Amines.
Substitution: Substituted hydrazines or other derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [1-(4-Chlorophenyl)-2-phenylethyl]hydrazine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which [1-(4-Chlorophenyl)-2-phenylethyl]hydrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but lacks the chlorophenyl substitution.
4-Chlorophenylhydrazine: Similar but lacks the phenylethyl backbone.
2-Phenylethylhydrazine: Similar but lacks the chlorophenyl substitution.
Uniqueness:
Structural Features: The presence of both chlorophenyl and phenylethyl groups in [1-(4-Chlorophenyl)-2-phenylethyl]hydrazine imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
[1-(4-chlorophenyl)-2-phenylethyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-13-8-6-12(7-9-13)14(17-16)10-11-4-2-1-3-5-11/h1-9,14,17H,10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDOVFBNQOLPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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